2-Bromo-3-fluoro-1,8-naphthyridine
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Overview
Description
2-Bromo-3-fluoro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are bicyclic structures consisting of two fused pyridine rings
Preparation Methods
The synthesis of 2-Bromo-3-fluoro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination and fluorination of 1,8-naphthyridine. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-Bromo-3-fluoro-1,8-naphthyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille coupling to form more complex structures.
Scientific Research Applications
2-Bromo-3-fluoro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Materials Science: The compound is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a component in molecular sensors.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-1,8-naphthyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Bromo-3-fluoro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer and anti-HIV properties.
1,8-Naphthyridine: The parent compound, which serves as a core structure for various derivatives with diverse applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H4BrFN2 |
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Molecular Weight |
227.03 g/mol |
IUPAC Name |
2-bromo-3-fluoro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4BrFN2/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H |
InChI Key |
HCDHBWHXVBHZNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Br)F |
Origin of Product |
United States |
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